1-Cyclopropylpiperidin-3-amine diHCl
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Overview
Description
(3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cyclopropyl group attached to the piperidine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the piperidine ring is achieved through cyclopropylation reactions. This can be done using cyclopropyl halides in the presence of a base.
Amine Formation: The amine group is introduced through reductive amination or other amination reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.
Scientific Research Applications
(3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the amine functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-cyclopropylpiperidin-3-amine: The base compound without the dihydrochloride salt.
(3S)-1-cyclopropylpiperidin-3-amine;dihydrochloride: The stereoisomer with the opposite configuration at the 3-position.
1-cyclopropylpiperidine: A compound lacking the amine group.
Uniqueness
(3R)-1-cyclopropylpiperidin-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of both the cyclopropyl group and the amine functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
1-cyclopropylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-2-1-5-10(6-7)8-3-4-8;;/h7-8H,1-6,9H2;2*1H |
InChI Key |
FPZGOPRCUILUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N.Cl.Cl |
Origin of Product |
United States |
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